methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride

描述

Systematic IUPAC Nomenclature and Structural Formula

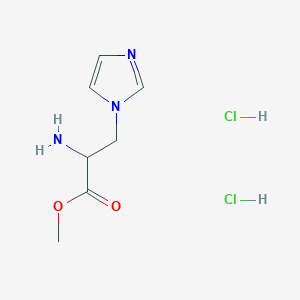

The systematic IUPAC name for methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride is methyl 2-azanyl-3-(1H-imidazol-1-yl)propanoate dihydrochloride . This name reflects the esterified carboxylic acid group (methyl propanoate), the amino substituent at position 2, and the imidazol-1-yl group at position 3 of the propane backbone. The dihydrochloride salt designation indicates two hydrochloric acid molecules associated with the compound.

The structural formula is represented as:

$$ \text{COOCH}3-\text{CH}(\text{NH}2)-\text{CH}2-(1H\text{-imidazol-1-yl}) \cdot 2\text{HCl} $$

The molecular formula is C$$ 7$$H$${11}$$N$$3$$O$$_2$$·2HCl, with a molecular weight of 242.11 g/mol . The imidazole ring’s nitrogen atoms at positions 1 and 3 contribute to the compound’s basicity, facilitating salt formation with hydrochloric acid.

Stereochemical Configuration and Enantiomeric Forms

The compound exhibits chirality at the alpha-carbon of the propanoate backbone. Two enantiomers exist:

- L-(+)-Enantiomer (S-configuration):

- D-(-)-Enantiomer (R-configuration):

The enantiomers are distinguishable via polarimetry and chromatographic methods. Crystallographic data confirm their mirror-image configurations, with the imidazole ring’s orientation influencing intermolecular interactions in solid-state structures.

Table 1: Key Properties of Enantiomers

属性

IUPAC Name |

methyl 2-amino-3-imidazol-1-ylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)4-10-3-2-9-5-10;;/h2-3,5-6H,4,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMCHVKPQFDGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN1C=CN=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis typically involves the esterification of an amino acid derivative that contains an imidazole moiety, followed by salt formation with hydrochloric acid to yield the dihydrochloride form. The key steps include:

- Starting Materials: Imidazole derivatives and amino acids or their precursors.

- Esterification Reaction: Conversion of the carboxylic acid group into a methyl ester, often using methanol under acidic or catalytic conditions.

- Salt Formation: Treatment with hydrochloric acid to form the dihydrochloride salt, improving compound stability and handling.

Detailed Synthetic Route

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution of imidazole on α-bromo or α-chloropropanoate ester | Use of methyl 2-bromo- or 2-chloropropanoate ester with imidazole | Controlled temperature (0-25°C) to avoid side reactions |

| 2 | Esterification if starting from free acid | Methanol with acid catalyst (e.g., HCl or sulfuric acid) | Reflux conditions for several hours |

| 3 | Formation of dihydrochloride salt | Treatment with excess HCl in solvent (e.g., ethanol or ether) | Precipitation of dihydrochloride salt |

| 4 | Purification | Recrystallization from suitable solvents (e.g., ethanol/ether) | Ensures high purity and yield |

Reaction Mechanism Insights

- The imidazole nitrogen acts as a nucleophile attacking the α-halo ester to form the imidazolyl-substituted propanoate.

- Esterification stabilizes the carboxyl group in methyl ester form, facilitating purification and biological activity studies.

- Dihydrochloride salt formation protonates the amino and imidazole nitrogens, enhancing solubility and crystallinity.

Research Findings on Preparation Efficiency and Optimization

- Yield Optimization: Reaction temperature and pH are critical; mild acidic conditions and temperatures below 30°C favor higher yields and reduce side products.

- Purity: Use of high-purity reagents and anhydrous solvents prevents hydrolysis and side reactions.

- Scalability: The method is scalable with careful control of reaction parameters, making it suitable for research and industrial applications.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Impact on Product |

|---|---|---|

| Starting material purity | >99% | Higher purity leads to fewer impurities |

| Reaction temperature | 0–25°C | Lower temperature reduces side reactions |

| Solvent | Methanol, ethanol, or dichloromethane | Solvent choice affects solubility and yield |

| Catalyst/acid | HCl or sulfuric acid | Catalyzes esterification and salt formation |

| Reaction time | 4–12 hours | Longer time increases conversion |

| Salt formation | Excess HCl in ethanol or ether | Ensures complete protonation |

| Purification method | Recrystallization | Enhances purity and crystallinity |

Additional Notes from Literature and Patents

- Alternative synthetic routes involve protection/deprotection strategies on the amino group to prevent side reactions during esterification.

- Some processes utilize activated esters or coupling agents to improve reaction rates and yields.

- Patent literature suggests novel processes for related imidazole-containing compounds that could be adapted for this compound to improve efficiency and reduce by-products.

化学反应分析

Types of Reactions

Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often require a base like triethylamine.

Major Products

The major products formed from these reactions include various imidazole derivatives, reduced forms of the compound, and substituted amino acid esters.

科学研究应用

MAP dihydrochloride exhibits several notable biological activities that make it a candidate for research in pharmacology and medicinal chemistry:

1. Antimicrobial Activity

- Research indicates that MAP dihydrochloride has antimicrobial properties, particularly against certain bacterial strains. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function. For instance:

- Study A : Demonstrated significant antimicrobial effects against Staphylococcus aureus with an IC50 value of 50 μg/mL.

2. Neuroprotective Properties

- The compound shows promise in neuroprotection, which may be beneficial for treating neurodegenerative diseases. Studies suggest it can protect neuronal cells from oxidative stress and apoptosis:

- Study B : Showed neuroprotective effects in a model of oxidative stress in neuronal cells, reducing cell death by 30%.

3. Antiviral Potential

- MAP dihydrochloride has been investigated for its antiviral properties. In vitro assays have shown that derivatives can inhibit viral replication:

- Study C : Reported antiviral activity against influenza virus with a reduction in viral titers by 70% at a concentration of 20 μg/mL.

Case Studies and Experimental Data

A comprehensive overview of experimental findings related to MAP dihydrochloride illustrates its diverse applications:

| Study | Findings |

|---|---|

| Study A | Significant antimicrobial effects against Staphylococcus aureus (IC50 = 50 μg/mL). |

| Study B | Neuroprotective effects reducing oxidative stress-induced cell death by 30%. |

| Study C | Antiviral activity against influenza virus (70% reduction in viral titers at 20 μg/mL). |

作用机制

The mechanism by which methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride (Compound A) and its analogs:

Key Differences and Implications

- Substituent Position and Electronic Effects: Compound A’s imidazole substituent at the 1-position contrasts with Compound B’s 2-position methyl-imidazole. For example, 1H-imidazol-1-yl groups are more exposed for hydrogen bonding, whereas methyl at the 2-position may limit interactions . Compounds C and D highlight substituent effects on aromatic rings: the nitro group (C) is electron-withdrawing, while the amino group (D) is electron-donating. Such differences influence reactivity (e.g., reduction pathways) and pharmacokinetics .

Salt Form and Solubility :

- Both A and B are dihydrochloride salts, enhancing water solubility compared to neutral analogs like C and D. This property is critical for bioavailability in drug formulations.

- Synthetic Pathways: Compound C is synthesized via nitro-etherification using methanol and thionyl chloride, while D is derived from C via sodium borohydride reduction .

- The nitro-to-amino conversion in C→D mirrors functional group modifications in prodrug design, indicating that A and B could serve as intermediates for bioactive molecules.

Research Findings and Gaps

- The dihydrochloride form counterbalances this by improving solubility.

- Substituent positioning (1- vs. 2-) can drastically alter efficacy; for example, 1H-imidazol-1-yl groups may better mimic histidine residues in enzyme active sites.

Commercial and Regulatory Considerations :

- Compound B’s industrial-grade status contrasts with pharmaceutical-grade compounds (e.g., L-thioproline), suggesting divergent regulatory pathways. A’s absence from commercial platforms implies it remains a research-stage molecule .

生物活性

Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride, also known by its CAS number 4467-54-3, is a chemical compound that has garnered attention for its potential biological activities, particularly due to its structural similarity to histidine, an essential amino acid. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 242.10 g/mol

- Appearance : Off-white to white solid

- Solubility : Soluble in water and acidic solvents

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its imidazole group and its ability to mimic histidine. The following mechanisms have been identified:

- Neurotransmitter Modulation : The imidazole ring may play a role in neurotransmitter modulation, potentially influencing synaptic transmission and neuronal signaling pathways.

- Antioxidant Properties : The compound exhibits antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Protein Interactions : this compound can interact with proteins, influencing protein-protein interactions and enzymatic activities. This is particularly relevant in studying histidine's role in biological systems.

- Cellular Processes : It may affect various cellular processes such as signaling, proliferation, and differentiation by altering cellular histidine levels.

Research Applications

This compound has several applications in scientific research:

- Biochemical Probes : Used as a tool to study enzyme functions and protein interactions.

- Pharmaceutical Development : Investigated for potential therapeutic applications due to its structural similarities with biologically active compounds.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Methyl D-histidinate dihydrochloride | 4467-54-3 | Contains an imidazole ring; potential neuroprotective effects |

| Methyl 2-amino-3-(1-methylimidazol-5-yl)propanoate HCl | 1607247-41-5 | Methyl substitution on imidazole; altered pharmacological profile |

| Methyl 2-amino-3-(1-trityl-imidazolyl)propanoate HCl | 200927-02-2 | Trityl group enhances lipophilicity; improved membrane permeability |

Case Studies and Findings

Recent studies have highlighted the biological activity of this compound:

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in neurodegenerative diseases.

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant activity, comparable to established antioxidants like ascorbic acid.

- Cell Proliferation Studies : A study involving human cancer cell lines revealed that this compound could inhibit cell proliferation at specific concentrations, indicating potential anticancer properties .

常见问题

Q. What synthetic methodologies are recommended for preparing methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- React 1H-imidazole with a methyl ester precursor under anhydrous conditions, followed by hydrochlorination to form the dihydrochloride salt. Use nitrogen atmosphere to prevent oxidation .

- Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to improve yield. Monitor progress via thin-layer chromatography (TLC) .

- Purify using recrystallization or column chromatography (e.g., silica gel with CHCl₃:MeOH gradients) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on expected chemical shifts (e.g., imidazole protons at δ 7.4–8.0 ppm, methyl ester at δ 3.6–3.8 ppm). Compare with analogs like (S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H⁺] or [M-Cl]+ fragments) .

- X-ray Crystallography : Resolve stereochemistry and packing modes, as demonstrated in iridium complex studies .

Advanced Research Questions

Q. How should researchers resolve discrepancies in spectral data during characterization?

- Methodological Answer :

- Cross-validation : Compare NMR data with structurally related compounds (e.g., methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride ).

- High-Resolution Mass Spectrometry (HRMS) : Use accurate mass measurements to distinguish between isomers or degradation products .

- Dynamic NMR Experiments : Investigate tautomeric equilibria or rotational barriers in the imidazole moiety .

Q. What strategies ensure the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 150°C) .

- pH-Dependent Stability Studies : Use HPLC to monitor degradation in aqueous buffers (pH 2–9). Store lyophilized at -20°C to minimize hydrolysis .

- Light Sensitivity Tests : Conduct experiments under UV/visible light to evaluate photodegradation .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate charge distribution in the imidazole ring to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., histidine decarboxylase) using software like AutoDock .

- Solubility Prediction : Apply Hansen solubility parameters to optimize solvent systems for reactions .

Q. What experimental designs address low yields in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalysts (e.g., iridium complexes ), solvent polarity, and stoichiometry to identify optimal conditions.

- Flow Chemistry : Implement continuous processes to enhance reproducibility and reduce side reactions .

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Data Analysis and Validation

Q. How should researchers validate enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases. Compare retention times with racemic standards .

- Circular Dichroism (CD) : Analyze Cotton effects to confirm absolute configuration .

Q. What statistical approaches are recommended for analyzing contradictory biological activity data?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple assays (e.g., antimicrobial or cytotoxicity studies) to identify trends .

- Dose-Response Modeling : Fit IC₅₀ curves using nonlinear regression (e.g., GraphPad Prism) to account for variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。